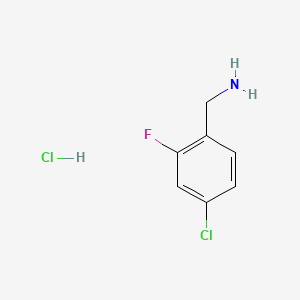

4-Chloro-2-fluorobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRJZBWKVAXYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369285 | |

| Record name | 4-Chloro-2-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-63-6 | |

| Record name | Benzenemethanamine, 4-chloro-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 4-chloro-2-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-fluorobenzylamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzylamine Hydrochloride

Introduction: A Core Moiety in Modern Synthesis

This compound is a substituted benzylamine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its structural features—a halogenated aromatic ring and a reactive primary amine group—make it a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. For researchers engaged in medicinal chemistry and process development, a thorough understanding of its physical properties is not merely academic; it is a foundational requirement for ensuring reaction efficiency, product purity, safe handling, and consistent, reproducible results.

This guide provides a detailed examination of the core physical and chemical characteristics of this compound. Moving beyond a simple recitation of data, we will explore the causality behind these properties and present validated experimental protocols for their verification, empowering scientists to confidently integrate this compound into their research and development workflows.

Core Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data serves as a primary reference for laboratory use, from initial reaction setup to final product characterization.

| Property | Value | Source(s) |

| CAS Number | 202982-63-6 | [1][2] |

| Molecular Formula | C₇H₈Cl₂FN | [2] |

| Molecular Weight | 196.05 g/mol | [2] |

| Appearance | White to cream or faint brown to dark brown powder and/or lumps. | [1][3] |

| Melting Point | 236-247 °C (multiple ranges reported, e.g., 236-241°C, 239-247°C, 243-245°C). | [1][2][3] |

| Solubility | Soluble in water. | [2][3] |

| IUPAC Name | (4-chloro-2-fluorophenyl)methanamine;hydrochloride | [2] |

Detailed Analysis of Physical Properties

Appearance and Form

This compound typically presents as a solid, ranging in color from white to cream and sometimes appearing as a faint or dark brown powder or in lumpy form[1][3]. The color variation can be indicative of minor impurities or differences in the manufacturing process and should be noted during quality control assessments. For high-purity applications, such as in the final stages of pharmaceutical synthesis, a consistent, off-white to white appearance is generally preferred.

Melting Point: An Indicator of Purity and Identity

The melting point is a critical physical constant for crystalline solids. For this compound, a relatively high melting point range of 236-247°C is reported[1][2][3]. This elevated temperature is a direct consequence of the compound's nature as a hydrochloride salt. The strong ionic interactions between the protonated aminium cation ([R-CH₂NH₃]⁺) and the chloride anion (Cl⁻) create a stable crystal lattice that requires significant thermal energy to disrupt.

A sharp melting point range (e.g., 1-2°C) is characteristic of a highly pure compound. The broader ranges reported by suppliers (e.g., 239-247°C) often represent the acceptable quality specification for a given grade of the material[1]. Researchers should experimentally verify the melting point of a new batch as a rapid and effective preliminary check of its purity.

Solubility Profile: The Impact of Salt Formation

The compound is noted to be soluble in water[2][3]. This is a key property directly resulting from its salt form. While the free base, 4-chloro-2-fluorobenzylamine, would exhibit limited aqueous solubility due to its hydrophobic aromatic ring, the hydrochloride salt readily dissociates in polar solvents like water. This dissociation yields solvated (4-chloro-2-fluorophenyl)methanaminium cations and chloride anions, which are stabilized by ion-dipole interactions with water molecules. This property is frequently exploited in drug development to improve the bioavailability of amine-containing active pharmaceutical ingredients (APIs).

Experimental Protocol: Validated Melting Point Determination

To ensure the trustworthiness of experimental data, every protocol must be a self-validating system. The following procedure for melting point determination incorporates steps for calibration and precision, ensuring an accurate and reliable measurement.

Principle: This method utilizes a digital melting point apparatus to heat a small, packed sample of the material at a controlled rate. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear melt) are recorded to define the melting range.

Methodology:

-

Apparatus Calibration:

-

Before analyzing the sample, calibrate the apparatus using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range of the sample.

-

This step is crucial for establishing the accuracy of the instrument's temperature sensor and serves as a primary validation check.

-

-

Sample Preparation:

-

Ensure the this compound sample is completely dry by placing it in a desiccator under vacuum for at least 4 hours. Moisture can depress the melting point and broaden its range.

-

Grind a small amount of the dried sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder until a small amount of material enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved. A consistent sample height is key for reproducibility.

-

-

Measurement:

-

Set the starting temperature of the apparatus to approximately 20°C below the lowest expected melting point (~215°C).

-

Set a temperature ramp rate of 10-20°C per minute for a rapid initial approach.

-

When the temperature is within 15°C of the expected melting point, reduce the ramp rate to 1-2°C per minute. A slow ramp rate is critical for accurately observing the phase transition.

-

Record the temperature at the first sign of liquid formation (T₁).

-

Continue heating and record the temperature when the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Reporting:

-

Perform the measurement in triplicate to ensure precision. The results should be consistent within a narrow margin.

-

Report the observed melting range alongside the calibrated instrument model and ramp rate used.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the initial characterization of a chemical intermediate like this compound, ensuring a logical and comprehensive data collection process.

Caption: A logical workflow for the characterization of a new chemical sample.

Safety, Storage, and Handling

A comprehensive understanding of a compound's physical properties is incomplete without acknowledging its associated hazards and handling requirements. Information synthesized from safety data sheets provides the following guidance.

-

Hazard Identification: this compound is classified as harmful if swallowed or in contact with skin[4][5]. It is also known to cause skin irritation and serious eye irritation and may lead to respiratory irritation[4].

-

Personal Protective Equipment (PPE): When handling this compound, researchers must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[4][5].

-

Handling Procedures: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust[4]. Avoid generating dust during transfer and weighing. After handling, wash hands and any exposed skin thoroughly[4].

-

Storage Conditions: Store the compound in a tightly closed container in a dry and well-ventilated place[2][4]. It should be kept away from moisture and incompatible materials such as strong oxidizing agents[2].

Conclusion

This compound is a valuable reagent whose utility in scientific research is underpinned by its distinct physical properties. Its solid, crystalline form, high melting point, and aqueous solubility are direct consequences of its identity as a hydrochloride salt. By employing validated experimental protocols and adhering to stringent safety procedures, researchers can ensure the quality and integrity of their work while safely harnessing the synthetic potential of this important chemical intermediate.

References

- Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from Thermo Scientific Chemicals website.

- ChemicalBook. (n.d.). This compound Product Description.

- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: this compound.

- Fisher Scientific. (2024, March 2). SAFETY DATA SHEET: 4-Chloro-2-fluorobenzylamine.

- Fisher Scientific Company. (2025, May 1). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). This compound, 97%.

- Apollo Scientific. (n.d.). This compound Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

Sources

- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. 202982-63-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

4-Chloro-2-fluorobenzylamine hydrochloride chemical structure and CAS 202982-63-6

An In-depth Technical Guide to 4-Chloro-2-fluorobenzylamine Hydrochloride CAS Number: 202982-63-6

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 202982-63-6), a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical research sectors. As a versatile chemical intermediate, the strategic placement of chloro and fluoro substituents on the benzyl moiety imparts unique electronic and pharmacokinetic properties, making it a valuable building block for the synthesis of complex, biologically active molecules. This document details the compound's chemical structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, key applications in drug discovery, and essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and process development applications.

Chemical Identity and Molecular Structure

4-Chloro-2-fluorobenzylamine is typically supplied and utilized as a hydrochloride salt. This formulation enhances the compound's stability, crystallinity, and aqueous solubility compared to the free base, which simplifies handling, storage, and its use in aqueous reaction media. The hydrochloride salt is a white to light brown crystalline solid.[1][2]

Caption: Representative workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Benzonitrile Reduction

-

Reduction: In a suitably sized reactor under an inert atmosphere (e.g., Nitrogen or Argon), charge 4-chloro-2-fluorobenzonitrile and a suitable solvent such as ethanol. Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 40-60°C with vigorous stirring. Monitor the reaction progress by checking for the disappearance of the starting material (e.g., by TLC or GC-MS).

-

Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is the free amine, 4-chloro-2-fluorobenzylamine.

-

Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in ether or dioxane with stirring.

-

Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

-

Purity Assay: The purity is typically determined by titration. Specifically, a titration "ex Chloride" is used, which quantifies the amount of hydrochloride salt present. A typical specification is an assay of ≥96.0% to ≤104.0%. [2]* Melting Point: The melting point is a crucial indicator of purity. A sharp melting range, such as 239-247°C, is indicative of a high-purity compound. [2]* Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by showing the expected signals and splitting patterns for the aromatic and benzylic protons and carbons.

-

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, such as the N-H stretches of the ammonium salt and C-H, C=C, C-F, and C-Cl bonds of the substituted aromatic ring.

-

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [2][3]

-

Building Block for Active Pharmaceutical Ingredients (APIs): The primary amine group is a versatile functional handle that can participate in a wide array of chemical reactions, including amide bond formation, reductive amination, and N-alkylation, to build larger molecular scaffolds.

-

Modulation of Pharmacokinetic Properties: The presence of halogen atoms is a well-established strategy in medicinal chemistry. [4] * The fluorine atom can increase metabolic stability, enhance binding affinity, and alter the acidity of nearby functional groups.

-

The chlorine atom can increase lipophilicity, which can improve membrane permeability, and often plays a critical role in the efficacy of approved drugs. [5]* Versatile Intermediate: This compound is a key component in the synthesis of various bioactive molecules, including enzyme inhibitors and agents targeting various diseases. [4]

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous. [6][7] Hazard Identification:

-

Harmful if swallowed or in contact with skin. [6][8]* Causes skin irritation and serious eye irritation. [6][7]* May cause respiratory irritation. [6][7]* Harmful to aquatic life. [8]

Recommended Protocols

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [7] * Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [7] * Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. [7]

-

-

Handling Procedures:

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [6][7] * Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. [7] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. [7] * Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician immediately. [7][9]

-

-

Storage:

References

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

-

4-Fluorobenzylamine | C7H8FN | CID 67326. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

Novel synthesis method of 4' -chloro-2-aminobiphenyl. Patent CN-111039796-A. [Link]

Sources

- 1. 202982-63-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-Chloro-4-fluorobenzylamine hydrochloride | 42365-60-6 | Benchchem [benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-2-fluorobenzylamine Hydrochloride

Introduction

4-Chloro-2-fluorobenzylamine hydrochloride is a substituted benzylamine derivative with significant potential in pharmaceutical and agrochemical research. Its utility as a building block in the synthesis of bioactive molecules necessitates a comprehensive understanding of its chemical structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This guide provides an in-depth analysis of the predicted spectral data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. As a self-validating system, the protocols and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.6 | Triplet | 1H | Ar-H |

| ~7.4 | Doublet of Doublets | 1H | Ar-H |

| ~7.3 | Doublet of Doublets | 1H | Ar-H |

| ~4.1 | Singlet | 2H | -CH₂- |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons.

-

Aromatic Region (~7.3-7.6 ppm): The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The electron-withdrawing effects of the chlorine and fluorine atoms will generally shift these protons downfield.[1]

-

Benzylic Protons (~4.1 ppm): The two protons of the methylene group (-CH₂) adjacent to the aromatic ring are expected to appear as a singlet. Their proximity to the electron-withdrawing aromatic ring and the positively charged amino group results in a downfield shift.

-

Amine Protons (~8.6 ppm): The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet.[2] The chemical shift of these exchangeable protons can be highly variable and is dependent on factors such as solvent and concentration.[3]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4][5] Ensure the sample is fully dissolved to obtain a homogeneous solution.[6]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[7]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. The use of a deuterated solvent is crucial for the spectrometer's lock system.[5]

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

¹H NMR Structure-Spectrum Correlation

Caption: Predicted ¹³C NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1610 | Medium | N-H bend (asymmetric) |

| ~1520 | Medium | N-H bend (symmetric) |

| ~1250 | Strong | C-N stretch |

| ~1200 | Strong | C-F stretch |

| ~800 | Strong | C-Cl stretch |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the ammonium group and the substituted aromatic ring.

-

N-H Stretching (3100-2800 cm⁻¹): The most prominent feature will be a broad and strong absorption band in this region, characteristic of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). [8][9]* Aromatic C-H and C=C Stretching (~3050 cm⁻¹, ~1600, ~1480 cm⁻¹): Absorptions corresponding to the aromatic C-H stretching and C=C ring stretching vibrations are expected in their characteristic regions. [10]* N-H Bending (~1610, ~1520 cm⁻¹): The asymmetric and symmetric N-H bending vibrations of the ammonium group will appear in this region. [9]* C-N, C-F, and C-Cl Stretching (~1250 cm⁻¹, ~1200 cm⁻¹, ~800 cm⁻¹): The stretching vibrations of the C-N, C-F, and C-Cl bonds will give rise to strong absorptions in the fingerprint region of the spectrum. [10] Experimental Protocol for FT-IR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. [11]2. Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 195/197 | [M]⁺ (Molecular ion of the free base) |

| 160 | [M - Cl]⁺ |

| 178 | [M - NH₃]⁺ |

| 125 | [C₇H₅FCl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum

The mass spectrum of this compound, after the loss of HCl, will correspond to the free base, 4-Chloro-2-fluorobenzylamine.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak for the free base (C₇H₇ClFN) is expected at m/z 159. However, due to the presence of chlorine, an isotopic peak at M+2 (m/z 161) with an intensity of about one-third of the molecular ion peak will be observed, which is a characteristic signature for a compound containing one chlorine atom. The hydrochloride salt itself will not be observed.

-

Fragmentation Pattern: The fragmentation of benzylamines is often characterized by the loss of the amino group and cleavage of the benzylic C-C bond. [12][13][14]Common fragmentation pathways include:

-

Loss of ammonia ([M - NH₃]⁺).

-

Formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, a common fragment for benzyl compounds.

-

Loss of the chlorine atom ([M - Cl]⁺).

-

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a final concentration of approximately 1-10 µM. [13]2. Sample Introduction: The sample solution is introduced into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump. [13]3. Data Acquisition: The mass spectrum is acquired in positive ion mode.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted ESI-MS fragmentation pathway for 4-Chloro-2-fluorobenzylamine.

Conclusion

The predicted NMR, IR, and MS spectral data provide a comprehensive analytical profile for this compound. The interpretation of these spectra, based on fundamental principles and comparison with analogous structures, allows for the unambiguous confirmation of its chemical structure. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in obtaining high-quality spectral data for this and similar compounds, ensuring the accuracy and reliability of their research findings.

References

-

An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. PubMed. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. PubMed. [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. [Link]

-

Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. [Link]

-

Spectral Database for Organic Compounds (SDBS). AIST: National Institute of Advanced Industrial Science and Technology. [Link]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

IR: amines. UCLA Chemistry and Biochemistry. [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]

-

Introduction to the Spectral Data Base (SDBS). AIST: National Institute of Advanced Industrial Science and Technology. [Link]

-

IR: amines. University of Calgary. [Link]

-

29.10 ¹³C NMR Spectroscopy. eCampusOntario Pressbooks. [Link]

-

IR Chart. University of Colorado Boulder. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Human Metabolome Database. [Link]

-

Typical Infrared Absorption Frequencies. Scribd. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

Supporting Information. Max Planck Institute. [Link]

-

A guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Predict all NMR spectra. NMRDB.org. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

How to Predict NMR in ChemDraw. YouTube. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. wikieducator.org [wikieducator.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

(4-chloro-2-fluorophenyl)methanamine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (4-chloro-2-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for (4-chloro-2-fluorophenyl)methanamine hydrochloride. As a crucial building block in pharmaceutical synthesis, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This document moves beyond a simple checklist of precautions to provide a deeper understanding of the causality behind recommended procedures, grounded in the principles of chemical reactivity and toxicology.

Chemical and Physical Properties

(4-chloro-2-fluorophenyl)methanamine hydrochloride is a solid substance with a melting point in the range of 236-241 °C[1]. While specific solubility data is not extensively documented in the readily available literature, its hydrochloride salt form suggests moderate solubility in polar solvents. As a halogenated benzylamine derivative, its reactivity profile is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring, as well as the primary amine functionality.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 202982-63-6 | ChemicalBook[1] |

| Molecular Formula | C₇H₈Cl₂FN | N/A |

| Molecular Weight | 196.05 g/mol | N/A |

| Appearance | Solid | ChemicalBook[1] |

| Melting Point | 236-241 °C | ChemicalBook[1] |

| Storage Temperature | Room Temperature, sealed from moisture and light | ChemicalBook[1] |

Hazard Identification and GHS Classification

(4-chloro-2-fluorophenyl)methanamine hydrochloride is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

Globally Harmonized System (GHS) Classification:

While a specific, universally adopted GHS classification for this exact compound is not consistently available across all sources, based on data for structurally similar compounds and available safety data sheets, the following classifications are pertinent[2][3][4]:

-

Eye Damage/Irritation: Causes serious eye irritation[2][3][4].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2][3][4].

Hazard Statements:

The corrosive nature of this compound is a key consideration. The hydrochloride salt can react with moisture to release small amounts of hydrochloric acid, contributing to its irritant properties. The primary amine group can also exhibit basic properties that can irritate tissues upon contact.

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling (4-chloro-2-fluorophenyl)methanamine hydrochloride.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or aerosolized particles. All manipulations, including weighing, transferring, and dissolution, should be performed within a fume hood.

An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled[2][3].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing[2][4].

-

Skin Protection: A lab coat must be worn and buttoned. Disposable nitrile gloves are required. It is crucial to inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary. The specific type of respirator will depend on the concentration of the airborne contaminant.

Experimental Workflow: Safe Weighing and Dissolution

The following diagram outlines the critical steps for safely weighing and dissolving (4-chloro-2-fluorophenyl)methanamine hydrochloride.

Caption: Workflow for weighing and dissolving (4-chloro-2-fluorophenyl)methanamine hydrochloride.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][4].

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2][3][4].

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2][3].

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention[5].

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage

Store (4-chloro-2-fluorophenyl)methanamine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area[2][3]. It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal

All waste containing this compound, including empty containers, contaminated gloves, and weigh papers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[2][3].

Accidental Release Measures

In the event of a spill, the following procedure should be followed:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow that could disperse the powder.

-

Contain: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding the generation of dust.

-

Collect: Place the collected material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.

Spill Response Protocol

The following diagram illustrates the decision-making process for responding to a spill of (4-chloro-2-fluorophenyl)methanamine hydrochloride.

Caption: Decision tree for responding to a chemical spill.

Toxicological Information

Conclusion

The safe handling of (4-chloro-2-fluorophenyl)methanamine hydrochloride is predicated on a thorough understanding of its chemical properties and potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can minimize the risks associated with this compound. This guide serves as a foundational resource for developing a comprehensive safety plan for the use of (4-chloro-2-fluorophenyl)methanamine hydrochloride in a research and development setting.

References

-

Angene Chemical. (2025, October 19). Safety Data Sheet. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-2-fluorobenzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-fluorobenzylamine hydrochloride in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By delving into the physicochemical properties of the molecule, the principles of solute-solvent interactions, and established methodologies, this document serves as an essential resource for effectively working with this compound in various organic media.

Introduction: Understanding the Molecule

This compound is a substituted benzylamine salt. Its structure, featuring a halogenated aromatic ring and a protonated amine group, dictates its solubility behavior. The hydrochloride salt form significantly influences its polarity and, consequently, its interaction with different types of organic solvents. A thorough understanding of its molecular characteristics is paramount to predicting its solubility.

Key Molecular Features:

-

Polarity: The presence of the ammonium chloride group (-CH₂NH₃⁺Cl⁻) makes the molecule highly polar and capable of strong ionic and hydrogen bonding interactions.

-

Aromatic Ring: The chlorofluorobenzyl group provides a nonpolar, hydrophobic region, which will influence its solubility in less polar solvents.

-

Hydrogen Bonding: The ammonium group is a strong hydrogen bond donor, while the fluorine and chlorine atoms are weak hydrogen bond acceptors.

-

Crystalline Structure: As a salt, this compound exists as a crystalline solid. The energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. For this compound, its dual nature—a polar ionic head and a less polar aromatic tail—results in a nuanced solubility profile across the spectrum of organic solvents.

Solvent Classification and Predicted Solubility

A qualitative prediction of solubility can be made by classifying organic solvents based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and are capable of hydrogen bonding. Due to their ability to solvate both the cation and the anion of the salt through hydrogen bonding and dipole-dipole interactions, this compound is expected to exhibit moderate to high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents have high dielectric constants and are highly polar, but they lack an acidic proton. They are excellent at solvating cations. DMSO, in particular, is a powerful solvent for many organic and inorganic salts.[1] Therefore, high solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are incapable of strong interactions with the ionic part of the molecule. The energy required to overcome the crystal lattice energy of the salt will likely not be compensated by the weak van der Waals forces between the solvent and the solute. Consequently, this compound is expected to have low to negligible solubility in nonpolar solvents.

-

Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a moderate polarity. Some limited solubility might be observed, particularly in those that can act as hydrogen bond acceptors (like acetone and ethyl acetate). However, the solubility is expected to be lower than in highly polar solvents.

The following diagram illustrates the key factors influencing the dissolution process of this compound in an organic solvent.

Caption: Factors governing the solubility of this compound.

Quantitative Data Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding and solvating both the cation and anion of the salt. |

| Polar Aprotic | DMSO, DMF | High | High polarity and ability to effectively solvate the cation. |

| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane | Low to Moderate | Limited ability to interact with the ionic nature of the solute. |

| Nonpolar | Toluene, Hexane | Negligible | Lack of favorable interactions to overcome the crystal lattice energy. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of published data, experimental determination of solubility is crucial for any research or development activities involving this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2][3]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard in pharmaceutical sciences.[4][5]

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for the shake-flask method.

Sources

Literature review of 4-Chloro-2-fluorobenzylamine hydrochloride applications

An In-Depth Technical Guide to the Applications of 4-Chloro-2-fluorobenzylamine Hydrochloride in Modern Drug Discovery

Introduction: The Strategic Importance of a Halogenated Building Block

In the landscape of medicinal chemistry, the design and synthesis of novel therapeutic agents are profoundly influenced by the strategic selection of foundational chemical scaffolds. This compound (C7H7ClFN·HCl) has emerged as a pivotal building block, prized for its unique structural attributes that offer medicinal chemists a versatile platform for developing innovative pharmaceuticals.[1][2] The specific arrangement of chloro and fluoro substituents on the benzylamine core is not arbitrary; it provides a nuanced tool for modulating the steric and electronic properties of target molecules. This fine-tuning is critical for optimizing a compound's pharmacokinetic profile, including its metabolic stability, bioavailability, and binding affinity to biological targets.[3][4]

The presence of both chlorine and fluorine atoms imparts distinct characteristics. The strong carbon-fluorine bond can enhance metabolic stability, effectively prolonging the therapeutic action of a drug, while the electronic effects of both halogens can be leveraged to fine-tune interactions with protein targets, potentially increasing potency and selectivity.[3][4] This guide offers a comprehensive exploration of the applications of this compound, delving into its role in the synthesis of key therapeutic agents, detailing relevant experimental protocols, and elucidating the underlying biological pathways.

Core Applications in Therapeutic Agent Synthesis

The utility of this compound spans multiple therapeutic areas, underscoring its versatility as a synthetic intermediate. Its incorporation into diverse molecular frameworks has led to the development of potent inhibitors and modulators for a range of biological targets.

Kinase Inhibitors: A Cornerstone in Oncology Research

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major focus of modern oncology drug discovery. The substituted benzylamine moiety is a common feature in many kinase inhibitors, and this compound serves as a valuable precursor for introducing this key pharmacophore.

-

p38 MAP Kinase Inhibitors: Chronic inflammation is implicated in numerous diseases, and p38 MAP kinase is a key mediator of the inflammatory response. Isoxazole-containing compounds have shown promise as potent p38 MAP kinase inhibitors. While not a direct precursor for the isoxazole ring itself, structurally related compounds are used to introduce the critical 2-chloro-6-fluorobenzylamino moiety in the final acylation step of synthesizing potent inhibitors like AKP-001.[5]

-

EGFR/ErbB-2 Dual Kinase Inhibitors: The epidermal growth factor receptor (EGFR) and its close relative ErbB-2 are key drivers in the proliferation of certain cancer cells. A series of pyrimidine derivatives designed based on the structure of Lapatinib, a known EGFR/ErbB-2 inhibitor, have been synthesized and shown to possess significant dual inhibitory activity.[6] These compounds feature a substituted anilino-pyrimidine core, where building blocks analogous to this compound are crucial for constructing the desired molecular architecture.[6]

-

Multi-Kinase Inhibitors (e.g., Foretinib): Foretinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2, which are involved in tumor growth, survival, and angiogenesis.[7] The synthesis of Foretinib and other multi-kinase inhibitors often involves the use of highly functionalized aromatic amines like 4-Chloro-2-fluoro-3-methoxyaniline, a close structural analog of the topic compound.[7] The chloro and fluoro substituents are key for achieving the desired biological activity.

Table 1: Application of this compound and Analogs in Kinase Inhibitor Synthesis

| Kinase Target | Therapeutic Area | Example Application/Analog | Reference |

| p38 MAP Kinase | Anti-inflammatory | Synthesis of AKP-001 | [5] |

| EGFR/ErbB-2 | Oncology | Design of Lapatinib-based pyrimidine derivatives | [6] |

| MET, VEGFR2 | Oncology | Synthesis of Foretinib and other multi-kinase inhibitors | [7] |

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets for a substantial portion of modern medicines.[8][9] While traditional drug discovery has focused on ligands that bind to the same site as the endogenous messenger (orthosteric ligands), there is growing interest in allosteric modulators.[8][9][10] These molecules bind to a distinct site on the receptor, offering a more nuanced way to regulate receptor function and often providing greater subtype selectivity.[10][11] The development of selective allosteric modulators for GPCRs is a promising approach for treating a variety of central nervous system disorders.[8][10] The synthesis of these complex molecules often relies on versatile building blocks like this compound to construct the necessary chemical scaffolds.

Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. DNA polymerase IIIC (Pol IIIC) is an essential enzyme for bacterial DNA replication in many Gram-positive pathogens.[12] Inhibition of this enzyme leads to bacterial cell death, making it an attractive target for new antibiotics. 4-Chloro-2-fluorobenzylamine has been utilized in the synthesis of 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, a potent inhibitor of DNA polymerase IIIC.[12]

Regulators of the Integrated Stress Response (ISR)

The integrated stress response (ISR) is a cellular signaling network activated by various stress conditions. Chronic activation of the ISR is implicated in a range of diseases, including neurodegenerative disorders.[12] The eukaryotic initiation factor 2B (eIF2B) is a key component of the ISR. Small molecules that can modulate the activity of eIF2B have the potential to attenuate the ISR and may be beneficial in treating these diseases. 4-Chloro-3-fluorobenzylamine has been used to prepare compounds that can regulate eIF2B activity, highlighting another promising therapeutic application.[12]

Experimental Protocols and Methodologies

The following protocol details the synthesis of a DNA polymerase IIIC inhibitor, showcasing a practical application of a closely related analog, 4-Chloro-3-fluorobenzylamine. This provides a representative example of how this class of building blocks is utilized in a laboratory setting.

Protocol 1: Synthesis of 5-((4-chloro-3-fluorobenzyl)amino)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one[12]

Objective: To synthesize a pyrazolopyrimidinone-based DNA polymerase IIIC inhibitor.

Materials:

-

5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

-

4-Chloro-3-fluorobenzylamine

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Acetonitrile (MeCN)

-

Ammonium bicarbonate (NH₄HCO₃)

Procedure:

-

A solution of 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one (0.1 g, 541.76 µmol, 1 eq) and 4-Chloro-3-fluorobenzylamine (259.38 mg, 1.63 mmol, 3 eq) in t-BuOH (3 mL) is heated at 100°C for 16 hours.

-

The reaction progress is monitored by LC-MS and HPLC to confirm the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to 25°C and quenched with H₂O (5 mL).

-

The aqueous layer is extracted with EtOAc (3 x 10 mL).

-

The combined organic layers are washed with brine (10 mL), dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by preparative HPLC (Column: Waters Xbridge 150mm x 25mm, 5µm; Mobile phase: [water (10mM NH₄HCO₃)-MeCN]; B%: 25%-45%, 20 minutes).

-

The aqueous solution from the HPLC purification is lyophilized to yield the final product as a light yellow solid.

Rationale for Experimental Choices:

-

Solvent and Temperature: The use of a high-boiling polar solvent like t-BuOH and elevated temperature (100°C) is necessary to drive the nucleophilic aromatic substitution reaction between the pyrimidinone and the benzylamine.

-

Excess Reagent: A 3-fold excess of 4-Chloro-3-fluorobenzylamine is used to ensure the complete consumption of the limiting reagent, 5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one.

-

Purification: Preparative HPLC is employed to achieve high purity of the final compound, which is essential for subsequent biological evaluation.

Visualization of Synthetic and Biological Pathways

Synthetic Utility of this compound

The following diagram illustrates the general role of this compound as a versatile building block in the synthesis of diverse molecular scaffolds.

Caption: Synthetic pathways originating from this compound.

Simplified Kinase Signaling Pathway

This diagram depicts a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors synthesized using this compound.

Caption: Inhibition of a kinase signaling pathway by a synthesized drug molecule.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its unique halogen substitution pattern provides a powerful tool for crafting molecules with optimized pharmacological properties. From the development of targeted cancer therapies like kinase inhibitors to the creation of novel antibacterial agents and potential treatments for neurodegenerative diseases, the applications of this compound are both broad and impactful. As drug discovery continues to evolve, the strategic use of well-designed building blocks like this compound will undoubtedly remain a cornerstone of innovation, enabling the synthesis of the next generation of life-saving medicines.

References

- BenchChem. (n.d.). Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors.

- PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors.

- BenchChem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.

- Guidechem. (n.d.). What is the application of 4-CHLORO-3-FLUOROBENZYLAMINE?.

- BenchChem. (n.d.). Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis.

- PubMed Central. (n.d.). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubMed Central. (n.d.). Novel Allosteric Modulators of G Protein-coupled Receptors.

- Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-fluorobenzylamine.

- Pharma Sources. (n.d.). The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- PubMed Central. (n.d.). Development of allosteric modulators of GPCRs for treatment of CNS disorders.

- PubMed Central. (2023). Allosteric modulation of G protein-coupled receptor signaling.

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

The Genesis and Evolution of Substituted Benzylamines: A Technical Guide for Modern Drug Discovery

Abstract

The substituted benzylamine scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents with a rich and multifaceted history. This in-depth technical guide navigates the journey of these remarkable compounds, from their serendipitous discovery to their calculated design as potent modulators of biological systems. We will explore the foundational synthetic methodologies, delve into the intricate structure-activity relationships that govern their function, and illuminate the molecular mechanisms through which they exert their effects. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and practical insights into the ongoing exploration of this versatile chemical class.

The Dawn of Benzylamines: An Unintentional Discovery

The story of substituted benzylamines begins not with a targeted therapeutic endeavor, but with a serendipitous discovery in the mid-19th century. In 1885, the German chemist Rudolf Leuckart, while investigating the reaction of benzaldehyde with formamide, unintentionally synthesized benzylamine.[1] This reaction, now known as the Leuckart-Wallach reaction, became a foundational method for reductive amination.[1] Initially, the applications of benzylamine and its simple derivatives were primarily industrial, serving as corrosion inhibitors, in the synthesis of dyes, and as intermediates in the production of various chemicals.[2][3][4] The true potential of the substituted benzylamine core as a pharmacophore, however, would not be fully realized until the 20th century.

Foundational Synthetic Strategies

The versatility of the substituted benzylamine scaffold is, in large part, due to the robust and adaptable synthetic routes developed over the years. Understanding these core methodologies is crucial for any researcher venturing into this chemical space.

Reductive Amination: The Workhorse of Benzylamine Synthesis

Reductive amination stands as the most common and versatile method for preparing substituted benzylamines. This one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, followed by its reduction to the corresponding amine.

Experimental Protocol: General Reductive Amination of a Substituted Benzaldehyde

-

Reaction Setup: To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the primary or secondary amine (1.0-1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: A reducing agent is then added portion-wise to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd-C). The choice of reducing agent depends on the substrate's sensitivity to reaction conditions.

-

Work-up: Upon completion of the reduction, the reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to afford the desired substituted benzylamine.

Diagram: Generalized Reductive Amination Workflow

Caption: Reductive amination of a substituted benzaldehyde.

The Gabriel Synthesis: A Classic Route to Primary Benzylamines

For the specific synthesis of primary benzylamines, the Gabriel synthesis offers a robust method that avoids the over-alkylation often problematic in other approaches.[5][6] This multi-step process utilizes potassium phthalimide as an ammonia surrogate.

Experimental Protocol: Gabriel Synthesis of a Primary Benzylamine

-

N-Alkylation of Potassium Phthalimide: Potassium phthalimide (1.0 eq) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The substituted benzyl halide (e.g., benzyl bromide or chloride) (1.0 eq) is then added, and the mixture is heated to facilitate the SN2 reaction, forming the N-substituted phthalimide.

-

Hydrolysis or Hydrazinolysis: The resulting N-benzylphthalimide is then cleaved to release the primary amine. This can be achieved under acidic conditions (e.g., refluxing with aqueous HCl), basic conditions (e.g., aqueous NaOH), or more commonly, through the Ing-Manske procedure using hydrazine hydrate (NH₂NH₂) in a refluxing alcoholic solvent (e.g., ethanol).[7]

-

Work-up and Isolation: After cleavage, the phthalhydrazide byproduct precipitates from the solution and can be removed by filtration. The filtrate, containing the desired primary benzylamine, is then subjected to an appropriate work-up, which may include acidification, extraction of impurities, basification, and finally, extraction of the free amine.

-

Purification: The crude primary benzylamine can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Diagram: Gabriel Synthesis Workflow

Caption: The Gabriel synthesis for primary benzylamines.

Therapeutic Classes and Structure-Activity Relationships

The true value of the substituted benzylamine scaffold lies in its remarkable ability to be tailored to interact with a wide range of biological targets. This has led to the development of numerous classes of drugs with diverse therapeutic applications.

Psychoactive Substituted Benzylamines: A Journey into the Mind

Perhaps the most well-known and culturally significant class of substituted benzylamines are the psychoactive phenethylamines, a group extensively studied and cataloged by the American chemist Alexander Shulgin.[7][8][9] His seminal work, "PiHKAL: A Chemical Love Story," details the synthesis and subjective effects of 179 of these compounds.[8]

3.1.1. The Amphetamines and MDMA: A Historical Perspective

The parent compound, phenethylamine, is a naturally occurring trace amine. The addition of a methyl group at the alpha position of the ethylamine side chain gives amphetamine, a potent central nervous system stimulant. Further substitutions on the phenyl ring led to a plethora of psychoactive compounds.

One of the most famous of these is 3,4-methylenedioxy-methamphetamine (MDMA), first synthesized by Merck chemists in 1912 as an intermediate for a potential hemostatic agent.[4] Its psychoactive properties remained largely unknown until its re-synthesis and popularization by Alexander Shulgin in the 1970s.[4] Shulgin recognized its potential as an adjunct to psychotherapy, valuing its ability to induce feelings of empathy and emotional openness.[4]

3.1.2. The 2C Series: Exploring the Psychedelic Landscape

Shulgin's systematic exploration of substitutions on the phenethylamine skeleton led to the discovery of the "2C" family of psychedelic compounds.[1][10] These are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and a variety of substituents at the 4 position.[10] The nature of the substituent at the 4-position profoundly influences the potency and qualitative effects of the drug.

Table 1: Selected Psychoactive Substituted Benzylamines and their Receptor Binding Affinities

| Compound | Common Name | 5-HT₂A Receptor Affinity (Ki, nM) | 5-HT₂C Receptor Affinity (Ki, nM) | Primary Effect |

| 2C-B | - | 46[11] | 1.3[11] | Psychedelic |

| 2C-I | - | 13[12] | 2.2[12] | Psychedelic |

| 2C-E | - | 39[12] | 4.3[12] | Psychedelic |

| MDMA | Ecstasy | 2,750[13] | 1,880[13] | Empathogen/Entactogen |

| Mescaline | - | 1,100[13] | 610[13] | Psychedelic |

Diagram: Classification of Psychoactive Substituted Benzylamines

Caption: Major classes of psychoactive substituted benzylamines.

Antifungal Benzylamines: Targeting Fungal Cell Membranes

Substituted benzylamines have also proven to be a fertile ground for the development of potent antifungal agents. The benzylamine-type antimycotics, such as naftifine and butenafine, represent a significant class of drugs used to treat topical fungal infections.[14][15][16]

Mechanism of Action: Inhibition of Squalene Epoxidase

These antifungal agents exert their effect by inhibiting the fungal enzyme squalene epoxidase.[17][18] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[17][18] Inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[17][18]

Diagram: Mechanism of Action of Antifungal Benzylamines

Caption: Inhibition of squalene epoxidase by antifungal benzylamines.

Structure-Activity Relationships (SAR)

The antifungal activity of benzylamine derivatives is highly dependent on the nature and position of substituents on both the benzyl ring and the amine nitrogen.[12][15] Generally, a lipophilic side chain on the nitrogen atom is crucial for activity.[14] The substitution pattern on the aromatic ring also plays a significant role in modulating potency and spectrum of activity.[15]

Table 2: In Vitro Antifungal Activity of Selected Benzylamine Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Trichophyton mentagrophytes | Aspergillus fumigatus |

| Naftifine | >100 | 0.2 | >100 |

| Butenafine | 12.5 | 0.03 | 1.56 |

| Terbinafine | 1.56 | 0.004 | 0.78 |

(Data compiled from various sources for illustrative purposes)

Monoamine Oxidase (MAO) Inhibitors and Catecholamine Reuptake Inhibitors

The benzylamine scaffold is also present in drugs that modulate the levels of monoamine neurotransmitters in the brain.

MAO Inhibitors: Certain substituted benzylamines act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[19][20] By inhibiting MAO, these drugs increase the synaptic concentrations of these neurotransmitters, leading to their antidepressant and anxiolytic effects. Both MAO-A and MAO-B isoforms can be targeted by benzylamine derivatives.[21]

Catecholamine Reuptake Inhibitors: Other benzylamine derivatives function by blocking the reuptake of catecholamines (dopamine and norepinephrine) from the synaptic cleft.[22] This action also leads to an increase in the synaptic availability of these neurotransmitters, which is the mechanism behind the therapeutic effects of certain antidepressants and psychostimulants.

Table 3: Selected Benzylamine MAOIs and Catecholamine Reuptake Inhibitors

| Compound | Primary Mechanism | Therapeutic Use |

| Pargyline | MAO-B Inhibitor | Antihypertensive |

| Selegiline | MAO-B Inhibitor | Antiparkinsonian |

| (various experimental) | Norepinephrine/Dopamine Reuptake Inhibitor | Antidepressant (investigational) |

Other Therapeutic Applications

The versatility of the substituted benzylamine structure has led to its exploration in a wide range of other therapeutic areas, including:

-

Antihistamines: Certain benzylamine derivatives exhibit histamine H1 receptor antagonist activity and are used in the treatment of allergies.[19][23]

-

Cardiovascular Drugs: Some substituted benzylamines have been investigated for their potential in treating cardiovascular conditions, including arrhythmias.[21][24][25]

Precursors and their Historical Significance: The Case of Safrole and Isosafrole

The history of certain psychoactive substituted benzylamines, particularly MDMA, is inextricably linked to the availability of specific chemical precursors derived from natural sources. Safrole, a major constituent of sassafras oil, has been a key starting material for the clandestine synthesis of MDMA.[26][27][28]

Historically, sassafras oil was used as a flavoring agent in food and beverages, such as root beer, until its main component, safrole, was identified as a weak carcinogen and subsequently banned for consumption by the FDA in the 1960s.[28][29]

The synthesis of MDMA from safrole typically involves the isomerization of safrole to isosafrole, followed by oxidation to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then subjected to reductive amination.[8][15] The regulation and monitoring of safrole and isosafrole have become a critical aspect of drug control policy worldwide.[26]

Experimental Protocol: Isomerization of Safrole to Isosafrole

-

Reaction Setup: Safrole is mixed with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethanol.

-

Isomerization: The mixture is heated to reflux for several hours. The strong base facilitates the migration of the double bond from the terminal position to the more stable internal position, converting safrole to isosafrole.

-

Work-up: After cooling, the reaction mixture is diluted with water and neutralized with an acid. The organic layer containing isosafrole is then separated.

-

Purification: The crude isosafrole is purified by vacuum distillation to yield a mixture of cis- and trans-isomers.

Conclusion and Future Directions

The journey of substituted benzylamine compounds, from an accidental 19th-century discovery to a vast and diverse class of therapeutic agents, is a testament to the power of chemical exploration and the intricate relationship between molecular structure and biological function. The scaffold's synthetic tractability and its ability to interact with a wide array of biological targets have solidified its place in the annals of medicinal chemistry and continue to inspire new avenues of research.

As our understanding of disease pathology deepens and our tools for drug design become more sophisticated, the substituted benzylamine core will undoubtedly continue to serve as a valuable starting point for the development of novel therapeutics. From targeting novel receptors in the central nervous system to combating emerging infectious diseases, the future of substituted benzylamines is bright with the promise of further innovation and discovery.

References

-

Krauss, J., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Archiv der Pharmazie, 350(1-2), e1600342. [Link]

-

Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-2120. [Link]

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

-

Dean, B., et al. (2019). 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology, 15(3), 172-178. [Link]

-

DU Organics. (2024). The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. [Link]

-

Wikipedia. (n.d.). Safrole. [Link]

-

Wikipedia. (n.d.). Alexander Shulgin. [Link]

-

Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

-

ResearchGate. (n.d.). Binding affinities of the selected compounds towards serotonin receptors. [Link]

-